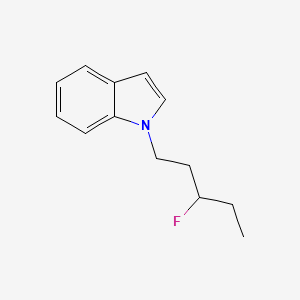
3-Fluoropentylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A wide variety of aminoalkylindole analogs are potent synthetic cannabinoids (CBs), including many of the JWH compounds. An alkyl chain of five carbons in length produces compounds with high affinity for both the central CB1 and the peripheral CB2 receptors. The addition of a terminal fluorine to the pentyl chain can further increase affinity for both CB receptors. 3-Fluoropentylindole is the base structure for various synthetic CBs that features a fluorine at the three position of the pentyl chain. A range of structures can be added to this base via a ketone linkage at the three position of the indole. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Metabolism and Metabolic Stability
- 3-Fluoropentylindole and its analogs undergo various metabolic transformations, including hydroxylation, ketone formation, and carboxylation, as observed in studies using human liver microsomes and hepatocytes (Wohlfarth et al., 2015).
Chemical Synthesis and Characterization
- Research has explored the synthesis of 3-fluoro-2-hetarylindoles, demonstrating a range of chemical reactions involving 3,3-difluoroindolium ions and various nucleophiles (Fong et al., 2015).
- Studies on electrophilic fluorination for the synthesis of fluoroindoles, including this compound, reveal methods for producing these compounds, which are useful intermediates in chemical syntheses (Hodson et al., 1994).
Molecular Structure Analysis
- Microwave spectroscopy has been used to confirm the existence of rotational isomers in molecules like 3-fluoropropene, providing insights into the structural properties of similar fluorinated compounds (Hirota, 1965).
Fluorescence and Biological Probes
- Fluorinated indoles like this compound have potential applications as hydrophobic fluorescence probes in biological research, offering insights into protein interactions and micropolarity (Singh & Hota, 2007).
Biological Activity and Medicinal Chemistry
- Compounds like 3-acetylindoles, related to this compound, show a broad spectrum of biological activities and potential medicinal applications, including anti-HIV properties and treatment for various disorders (Metwally et al., 2009).
- A study on 2-aroylindole derivatives, similar to this compound, identifies them as a new class of antimitotic agents, highlighting their potential in cancer treatment (Mahboobi et al., 2001).
Structural and Vibrational Analysis
- Investigations into the structure, vibrations, and reactivity of pharmacologically active indole compounds provide insights into their electronic properties and potential reactivity in pharmaceutical applications (Arjunan et al., 2020).
Propriétés
Formule moléculaire |
C13H16FN |
|---|---|
Poids moléculaire |
205.3 |
Nom IUPAC |
1-(3-fluoropentyl)indole |
InChI |
InChI=1S/C13H16FN/c1-2-12(14)8-10-15-9-7-11-5-3-4-6-13(11)15/h3-7,9,12H,2,8,10H2,1H3 |
Clé InChI |
DJQBLVURAATKGQ-UHFFFAOYSA-N |
SMILES |
CCC(CCN1C=CC2=CC=CC=C21)F |
Synonymes |
1-(3-fluoropentyl)-1H-indole |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(Acetylamino)benzoyl-d4]-β-alanine](/img/no-structure.png)